molecular formula C19H21N3O3 B11804009 (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one

Cat. No.: B11804009
M. Wt: 339.4 g/mol
InChI Key: VHAQZCZYVRAHDZ-MFOYZWKCSA-N
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Description

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one typically involves multi-step organic reactions. One common method involves the use of 2-indolylmethanols as four-atom synthons in an oxa-Michael reaction cascade . This reaction is catalyzed by a strong Brønsted acid, which helps in the activation of substrates via hydrogen-bonding interaction and accelerates subsequent intramolecular cyclization and dehydration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxymethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to exhibit dual modes of action, including DNA damage and protein interaction . This compound may similarly interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and morpholinomethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

(3Z)-5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24)/b17-9-

InChI Key

VHAQZCZYVRAHDZ-MFOYZWKCSA-N

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CO)NC3=O

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O

Origin of Product

United States

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